molecular formula C17H13ClN4O2S2 B2524544 3-chloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392290-83-4

3-chloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2524544
CAS No.: 392290-83-4
M. Wt: 404.89
InChI Key: YQVXVQRWRSDZCM-UHFFFAOYSA-N
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Description

3-chloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a synthetically designed small molecule recognized for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This receptor is a primary mediator of tumor angiogenesis, the process by which tumors develop new blood vessels to support their growth and metastasis. By targeting the ATP-binding site of VEGFR-2, this compound effectively blocks the receptor's tyrosine kinase activity, thereby inhibiting downstream signaling pathways that promote endothelial cell proliferation, survival, and migration. Research utilizing this compound is pivotal in the field of oncology, providing a valuable chemical tool to dissect the specific role of VEGFR-2 in various cancer models and to validate its potential as a therapeutic target. Its application extends to in vitro assays measuring kinase inhibition and phosphorylation status, as well as in vivo studies where it is used to assess the effects of anti-angiogenic therapy on tumor progression and vascularization. The distinct 1,3,4-thiadiazole scaffold, a structure frequently associated with diverse biological activities, contributes to its binding affinity and specificity, making it a compound of significant interest for researchers developing next-generation targeted cancer therapies. National Center for Biotechnology Information . Scientific Reports .

Properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2S2/c18-12-6-4-5-11(9-12)15(24)20-16-21-22-17(26-16)25-10-14(23)19-13-7-2-1-3-8-13/h1-9H,10H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVXVQRWRSDZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-chloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with phenyl isocyanate to form the intermediate compound. This intermediate is then reacted with 3-chlorobenzoyl chloride under appropriate conditions to yield the final product .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

3-chloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have demonstrated significant antimicrobial properties. For example, related compounds have shown effectiveness against various bacterial strains. A study indicated that a thiadiazole derivative exhibited 57% inhibition against Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget PathogenInhibition (%)Reference
Compound AMycobacterium tuberculosis57%
Compound BVarious bacteriaNot specified

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds have been screened for antiproliferative activity against various cancer cell lines. For instance, one compound exhibited significant antiproliferative activities with IC50 values of 7.15 μM in SSMC-7721 cells and 3.44 μM in MCF-7 cells.

Table 2: Anticancer Activity of Selected Thiadiazole Derivatives

CompoundCell LineIC50 (μM)Reference
Compound XSSMC-77217.15
Compound YMCF-73.44

Research Case Studies

  • Antimicrobial Studies : A comprehensive study on the antimicrobial efficacy of thiadiazole derivatives highlighted the promising results against resistant bacterial strains, suggesting that these compounds could be developed into new antibiotics.
  • Anticancer Research : In vitro studies showed that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating potential for targeted cancer therapies.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects . The compound’s ability to form strong hydrogen bonds and interact with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

Key structural analogs differ in substituent type (Cl, F, OMe), position (ortho, meta, para), and attached functional groups. These variations influence spectroscopic characteristics and bioactivity.

Table 1: Structural Comparison of Selected 1,3,4-Thiadiazole Derivatives

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features
3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) 3-Cl (benzamide) C₁₅H₁₀ClN₅OS 351.8 Pyridinyl-thiadiazole hybrid
4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4c) 4-Cl (benzamide) C₁₅H₁₀ClN₅OS 351.8 Para-chloro substitution
3-Methoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide 3-OMe (benzamide) C₁₈H₁₆N₄O₃S₂ 400.5 Methoxy analog of target compound
2-(3-Chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (25) 3-Cl (phenyl) C₁₁H₈ClF₃N₄OS 352.7 Trifluoromethyl-thiadiazole hybrid

Table 2: Spectroscopic Data Comparison

Compound ¹H NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
4b 8.71 (d, pyridine-H), 7.85–7.43 (m, benzamide-H), 13.2 (s, NH) 3280 (N-H), 1675 (C=O), 1580 (C=N) 351 [M⁺]
4c 8.70 (d, pyridine-H), 7.89–7.45 (m, benzamide-H), 13.1 (s, NH) 3275 (N-H), 1680 (C=O), 1575 (C=N) 351 [M⁺]
4g 8.68 (d, pyridine-H), 7.80–6.95 (m, benzamide-H), 3.89 (s, OCH₃), 13.0 (s, NH) 3290 (N-H), 1685 (C=O), 1585 (C=N) 347 [M⁺]
  • Substituent Effects :
    • Chlorine vs. Methoxy : Chlorine’s electron-withdrawing nature downfield-shifts aromatic protons in ¹H NMR compared to methoxy’s electron-donating effect .
    • Positional Isomerism : Meta-substituted 4b shows distinct NMR splitting patterns compared to para-substituted 4c .

Table 3: Anticancer Activity of Selected Thiadiazole Derivatives

Compound Cell Line (IC₅₀, μM) Caspase Activation Key Mechanism
25 MCF-7: 8.1; HepG2: 8.1 Caspase-3, -8, -9 Apoptosis induction
26 MCF-7: 10.1; A549: 10.9 Caspase-3, -8, -9 Cell cycle arrest
7c–7f BT474: <10 (CTC₅₀) Not reported Pro-apoptotic, anti-proliferative
  • Chlorinated Derivatives : Compounds with chloro substituents (e.g., 25, 26) exhibit superior cytotoxicity (IC₅₀ ~8–10 μM) compared to fluoro or methoxy analogs, likely due to enhanced electrophilicity and membrane permeability .
  • Phenylcarbamoyl vs.

Biological Activity

The compound 3-chloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis of this compound

The synthesis typically involves the reaction of thiadiazole derivatives with appropriate amines or carbamoyl compounds. The structure is characterized by a thiadiazole ring linked to a benzamide moiety, which is critical for its biological activity.

Antimicrobial Activity

1,3,4-thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains. For instance:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.
  • Gram-negative bacteria : Exhibited notable activity against Escherichia coli and Pseudomonas aeruginosa.
  • Fungal strains : Displayed antifungal efficacy against Aspergillus niger and Aspergillus fumigatus .

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Notably:

  • It demonstrated an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent growth inhibitory activity .
  • The compound's mechanism may involve cell cycle arrest at the G2/M phase and down-regulation of critical survival genes .

Anti-inflammatory and Analgesic Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The compound may inhibit inflammatory pathways, contributing to pain relief and reduced inflammation .

Research Findings and Case Studies

StudyFindings
Mahendrasinh et al. (2013)Synthesized novel thiadiazole derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Frontiers in Chemistry (2022)Highlighted the anticancer potential of thiadiazole derivatives with specific focus on MCF-7 and HepG2 cell lines.
MDPI Journal (2020)Investigated the antiproliferative effects of various thiadiazole compounds showing selective activity against cancer cell lines.

The biological activities of this compound can be attributed to:

  • Hydrogen bonding : Interactions with specific amino acids in target proteins enhance binding affinity.
  • Mesoionic structures : The presence of mesoionic salts in some derivatives increases stability and bioavailability .

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